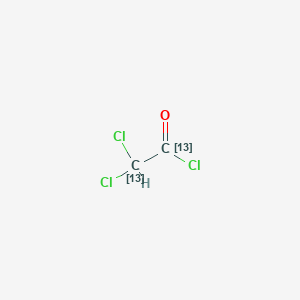
Dichloro(~13~C_2_)acetyl chloride
説明
Dichloro(13C_2_)acetyl chloride is a chemical compound with the molecular formula C_2HCl_3O. This compound is characterized by the presence of two chlorine atoms attached to the alpha carbon of the acetyl group, making it highly reactive and useful in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the direct chlorination of acetyl chloride using chlorine gas. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl_3) at a temperature range of 0-5°C to control the reaction rate and prevent over-chlorination.
Electrophilic Substitution: Another method involves the electrophilic substitution of acetyl chloride with chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3). This reaction is usually performed at low temperatures to ensure selectivity.
Industrial Production Methods: In an industrial setting, Dichloroacetyl chloride is produced on a large scale through the chlorination of acetyl chloride using chlorine gas in a controlled environment. The process involves continuous monitoring of reaction conditions to ensure the desired product quality and yield.
Types of Reactions:
Oxidation: Dichloroacetyl chloride can undergo oxidation reactions to form dichloroacetic acid.
Reduction: Reduction reactions can convert Dichloroacetyl chloride into dichloroacetic acid or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Substitution: Nucleophiles like water, alcohols, or amines are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Dichloroacetic Acid: A common product formed through oxidation.
Reduced Forms: Various reduced forms of the compound can be obtained through reduction reactions.
Substitution Products: A wide range of substitution products can be synthesized depending on the nucleophile used.
科学的研究の応用
Dichloroacetyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent in organic synthesis to introduce dichloroacetyl groups into other molecules.
Biology: It serves as a precursor in the synthesis of various biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which Dichloroacetyl chloride exerts its effects involves its high reactivity with nucleophiles and electrophiles. It typically acts by forming intermediates that undergo further reactions to produce the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Dichloroacetyl chloride is similar to other acyl chlorides like acetyl chloride and trichloroacetyl chloride. its unique feature is the presence of two chlorine atoms on the alpha carbon, which makes it more reactive and versatile in chemical reactions. Other similar compounds include:
Acetyl Chloride: CHClO
Trichloroacetyl Chloride: CCl_3COCl
Chloroacetyl Chloride: CH_2ClCOCl
These compounds differ in their reactivity and the types of reactions they undergo, with Dichloroacetyl chloride being particularly useful in specific substitution and oxidation reactions.
特性
IUPAC Name |
2,2-dichloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCMZVIWNDFMO-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]([13C](=O)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745977 | |
| Record name | Dichloro(~13~C_2_)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-39-5 | |
| Record name | Dichloro(~13~C_2_)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-39-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)



![8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)
![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)




![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)
![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)

